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Introduction

Isolating high-quality RNA from fruit tissues is a critical first step for a wide range of molecular
biology applications, including gene expression analysis (RT-gPCR, RNA-seq), transcriptomics,
and drug discovery. However, fruit tissues often present significant challenges due to high
levels of polysaccharides, polyphenols, and other secondary metabolites. These contaminants
can co-precipitate with RNA, inhibiting downstream enzymatic reactions and compromising the
integrity of the results.[1][2][3] The Cetyltrimethylammonium bromide (CTAB) method is a
robust technique widely adapted for plants rich in such interfering compounds.[1][4] This
document provides a detailed, modified CTAB protocol optimized for the efficient extraction of
pure, intact RNA from various fruit tissues.

The principle of the CTAB method relies on the use of a heated cationic detergent, CTAB,
which effectively lyses cells and forms complexes with proteins and most polysaccharides,
facilitating their removal.[5][6] Modifications to the standard protocol, such as the inclusion of
polyvinylpyrrolidone (PVP) to bind polyphenols and the use of high salt concentrations to
prevent RNA-CTAB complex formation, are crucial for success with difficult fruit samples.[5][7]
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The following table summarizes typical RNA yields and purity metrics obtained from various
fruit and plant tissues using modified CTAB-based protocols. These values can serve as a
benchmark for researchers.

. RNA Yield
Plant/Fruit A260/A280 A260/A230
. (ngl/g fresh . . Reference

Tissue ] Ratio Ratio

weight)
Peach (Prunus

_ 28 - 650 ~1.8-2.1 >1.8 [2]

persica)
Banana (Musa N

120-2120 ng/uL  1.8-2.1 Not specified [8]
spp.)
Pigeonpea

289 - 422 1.83-1.98 2.0-2.23 [9]

(Cajanus cajan)

Woody/Herbaceo 2.37 - 91.33 pg/

1.77-2.13 1.81-2.22 [1][4]
us Plants uL

Thomson Navel 263.10 - 379.90

1.80-1.93 2.0-2.14 [10]
Orange ng/uL

Note: RNA yield and purity can vary significantly depending on the fruit species, developmental
stage, storage conditions, and the specific modifications employed in the protocol.

Experimental Protocols

This protocol is a synthesis of several modified CTAB methods and is designed to be broadly
applicable to a variety of fruit tissues.

l. Required Reagents and Buffers

o Modified CTAB Extraction Buffer:
o 2% (w/v) CTAB

o 2% (w/v) Polyvinylpyrrolidone (PVP-40)
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[e]

100 mM Tris-HCI (pH 8.0)

o

25 mM EDTA (pH 8.0)

2.0 M NacCl

[¢]

[¢]

0.5 g/L Spermidine (optional, add fresh)

[e]

To be added fresh just before use: 3-10% (v/v) B-mercaptoethanol (BME)[1][11]

e Chloroform:lsoamyl Alcohol (24:1, viv)[1][11]

e Lithium Chloride (LiCl) Solution: 8 M, RNase-free

e 70% Ethanol: Prepared with RNase-free water

* RNase-free Water

 Liquid Nitrogen

Il. Step-by-Step RNA Isolation Protocol
e Preparation:

o Pre-heat the Modified CTAB Extraction Buffer (with freshly added BME) to 65°C in a water
bath.[8][11]

o Pre-chill mortars and pestles with liquid nitrogen.[12]
o Ensure all tubes and equipment are RNase-free.
o Tissue Homogenization:
o Weigh approximately 100-250 mg of fresh or frozen fruit tissue.[11]

o Immediately freeze the tissue in liquid nitrogen and grind to a very fine powder using the
pre-chilled mortar and pestle.[11][12] Maintaining a frozen state is crucial to prevent RNA
degradation.[6]
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e Lysis and Incubation:

o Quickly transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1.2 mL of
the pre-heated Modified CTAB Extraction Buffer.[11]

o Vortex vigorously for 1 minute to ensure complete mixing.[11]

o Incubate the mixture at 65°C for 30 minutes. Vortex the tube every 5-10 minutes during
incubation to aid in cell lysis.[11]

e Phase Separation:

o After incubation, centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes
at 4°C.[11]

o Carefully transfer the upper agueous supernatant to a new 2 mL tube.
o Add an equal volume of Chloroform:lsoamyl Alcohol (24:1) to the supernatant.[11]
o Vortex for 30 seconds and then centrifuge at maximum speed for 15 minutes at 4°C.[11]

o Carefully transfer the upper agueous phase to a new tube, avoiding the white interface
which contains proteins and other contaminants.[11]

o Repeat the Chloroform:lsoamyl Alcohol extraction one more time to ensure the removal of
residual proteins and lipids.[11]

e RNA Precipitation:

o To the final aqueous phase, add 1/4 volume of 8 M LIiCl to selectively precipitate the RNA.
[8]

o Mix well by inverting the tube and incubate overnight at 4°C or for at least 4 hours at
-20°C.[8]

o Pellet the RNA by centrifuging at maximum speed for 20-30 minutes at 4°C.[8][9]

e Washing and Resuspension:
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o Carefully discard the supernatant.

o Wash the RNA pellet with 1 mL of ice-cold 70% ethanol to remove residual salts and
contaminants.

o Centrifuge at maximum speed for 5 minutes at 4°C.

o Repeat the 70% ethanol wash step.

o Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make
the RNA difficult to dissolve.

[¢]

Resuspend the RNA pellet in 30-50 yL of RNase-free water.

e Quality Control:

o Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g.,
NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2
indicates high purity.[9]

o Evaluate RNA integrity by running an aliquot on a 1% agarose gel to visualize the 28S and
18S ribosomal RNA bands or by using an Agilent Bioanalyzer.[10]

Visualizations
Molecular Interactions in CTAB RNA Isolation
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Caption: Key reagent interactions during the modified CTAB RNA isolation process.

Experimental Workflow for Modified CTAB RNA Isolation
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Caption: Step-by-step workflow of the modified CTAB method for RNA isolation from fruit.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b091091?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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